1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol
CAS No.: 2248835-86-9
Cat. No.: VC6713815
Molecular Formula: C25H25Cl2N3O
Molecular Weight: 454.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248835-86-9 |
|---|---|
| Molecular Formula | C25H25Cl2N3O |
| Molecular Weight | 454.4 |
| IUPAC Name | 1-carbazol-9-yl-3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propan-2-ol |
| Standard InChI | InChI=1S/C25H25Cl2N3O/c26-18-9-10-22(27)25(15-18)29-13-11-28(12-14-29)16-19(31)17-30-23-7-3-1-5-20(23)21-6-2-4-8-24(21)30/h1-10,15,19,31H,11-14,16-17H2 |
| Standard InChI Key | URWRRSDWCQYYMC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=C(C=CC(=C5)Cl)Cl |
Introduction
Synthesis and Preparation
While specific synthesis details for 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol are not available, similar compounds are typically prepared through multi-step reactions involving alkylation, arylation, and condensation reactions.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Carbazole derivative, alkyl halide | Base, solvent |
| 2 | Arylation | Piperazine derivative, aryl halide | Catalyst, solvent |
| 3 | Condensation | Intermediate, alcohol | Acid catalyst, heat |
Potential Applications
Compounds with similar structures have been explored for various applications:
-
Pharmaceuticals: The presence of carbazole and piperazine suggests potential biological activity, possibly as serotonin receptor antagonists or in other neurological applications.
-
Materials Science: The planar carbazole moiety could contribute to π-π stacking interactions, useful in organic electronics.
Research Findings and Challenges
While specific research findings on 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol are lacking, related compounds have shown promise in biological assays. Challenges include optimizing synthesis routes and evaluating toxicity and efficacy in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume